1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate
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Overview
Description
“1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate” is a chemical compound with the empirical formula C14H21NO9 . It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine and 2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate . It is a potential metabolic inhibitor of cellular-membrane glycoconjugates .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the available resources, it is likely synthesized from related compounds through acetylation and sulfation processes. More detailed synthesis methods might be found in specialized chemical literature or patent databases .Molecular Structure Analysis
The molecular weight of this compound is 383.78 . The SMILES string representation of its structure isCl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC(C)=O
. This provides a text-based representation of the compound’s structure, which can be used to generate a 3D model . Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥98% (HPLC) . Its optical activity is [α]/D 30.0±2.0°, c = 1 in H2O . The composition is carbon, 42.9-44.7% and nitrogen, 3.4-3.9% .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate is cellular-membrane glycoconjugates . These are complex carbohydrates that play crucial roles in various biological processes, including cell adhesion, cell signaling, and immune response.
Mode of Action
The compound interacts with its targets by acting as a potential metabolic inhibitor This means it can interfere with the metabolic processes of the cell, specifically those involving glycoconjugates
properties
IUPAC Name |
sulfuric acid;[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4)/t10-,11-,12-,13-,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCWOJZZJHMKCU-XHNNQSHGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate |
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